molecular formula C15H13ClN2O3 B7580165 4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid

Cat. No. B7580165
M. Wt: 304.73 g/mol
InChI Key: GFHSDGZNKUUSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid, also known as CPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. CPB has shown promising results in the treatment of type 2 diabetes, and its potential as a therapeutic agent is currently being explored.

Mechanism of Action

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid works by inhibiting the enzyme DPP-4, which is responsible for the breakdown of incretin hormones such as GLP-1 and GIP. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion. By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. This compound has also been shown to have other effects on glucose metabolism, such as improving insulin sensitivity and reducing glucose production in the liver.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects on glucose metabolism. It increases the levels of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and reduce blood glucose levels. This compound also improves insulin sensitivity and reduces glucose production in the liver. In addition, this compound has been shown to have anti-inflammatory effects and may have a role in the prevention of cardiovascular disease.

Advantages and Limitations for Lab Experiments

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid has several advantages for use in lab experiments. It is a potent inhibitor of DPP-4 and has been extensively studied for its effects on glucose metabolism. This compound is also relatively stable and can be synthesized in large quantities. However, there are also limitations to the use of this compound in lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. This compound also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid. One area of interest is the development of more potent and selective inhibitors of DPP-4. Another area of interest is the exploration of this compound's effects on other metabolic pathways, such as lipid metabolism. This compound may also have potential as a therapeutic agent for other diseases, such as cancer and Alzheimer's disease. Finally, the development of new synthetic methods for this compound may improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid involves several steps, starting with the reaction between 3-chloropyridine-4-carboxylic acid and methylamine to form 3-chloropyridine-4-carboxylic acid methylamide. This intermediate is then reacted with formaldehyde and benzoic acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid has been extensively studied for its potential as a therapeutic agent in the treatment of type 2 diabetes. It works by inhibiting the enzyme DPP-4, which is involved in the breakdown of incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. This compound has shown promising results in preclinical studies and has been tested in several clinical trials.

properties

IUPAC Name

4-[[(3-chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-18(14(19)12-6-7-17-8-13(12)16)9-10-2-4-11(5-3-10)15(20)21/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHSDGZNKUUSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.